Thioindigo

Catalog No.
S545225
CAS No.
522-75-8
M.F
C16H8O2S2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioindigo

CAS Number

522-75-8

Product Name

Thioindigo

IUPAC Name

(2Z)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

Molecular Formula

C16H8O2S2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15-

InChI Key

JOUDBUYBGJYFFP-FOCLMDBBSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2

solubility

Soluble in DMSO

Synonyms

(delta-2,2'(3H,3'H)-bibenzo(b)thiophene)-3,3'-dione, thioindigo

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4S3)/S2

The exact mass of the compound Thioindigo is 295.9966 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thioindigo (Vat Red 41) is a sulfur-containing indigoid dye and organic semiconductor building block. Characterized by its rigid cross-conjugated core, it exhibits high thermal stability, distinct bimodal redox behavior, and robust photophysical properties[1]. Unlike many conventional organic dyes, thioindigo maintains structural integrity at elevated temperatures, making it highly suitable for vacuum thermal evaporation in organic electronics [2]. Furthermore, its ability to undergo reversible one- and two-electron reductions allows it to be processed via traditional vatting techniques or utilized as an electron-accepting ligand in advanced coordination chemistry[3].

While indigo (CAS 482-89-3) is the closest structural analog, substituting it for thioindigo fundamentally alters both processability and application performance. Indigo possesses secondary amine (N-H) groups that form strong intramolecular hydrogen bonds with adjacent carbonyls, locking the molecule in a trans-configuration and suppressing photoisomerization [1]. By replacing the N-H groups with sulfur atoms, thioindigo eliminates these specific hydrogen bonds. This structural shift not only enables highly efficient, reversible trans-cis photoisomerization, but also drastically lowers the reduction potential, making thioindigo significantly easier to reduce to its radical anion state [2]. Consequently, buyers targeting photochromic switches, specialized n-type semiconductors, or easily reducible metal-coordinating ligands cannot use standard indigo as a functional substitute.

Electrochemical Reduction Potential: Thioindigo vs. Indigo

Thioindigo demonstrates stronger electron acceptor properties compared to standard indigo. In electrochemical assays, thioindigo undergoes its first reduction at a significantly less negative potential than indigo, facilitating deeper reduction and the formation of stable radical anions [1]. This lower thermodynamic barrier to reduction alters the conditions required for chemical vatting and electron transfer processes.

Evidence DimensionFirst Reduction Potential (E_red)
Target Compound Data-0.01 V (vs. SCE)
Comparator Or BaselineIndigo (-0.795 V vs. SCE)
Quantified DifferenceThioindigo is reduced at a potential 0.785 V less negative than indigo.
Conditions0.1 M TBAClO4 in DMF, measured vs. Saturated Calomel Electrode (SCE)

A lower reduction potential allows buyers to utilize milder reducing agents during processing and enables the isolation of stable radical anion complexes that are inaccessible with standard indigo.

Thermodynamic Barrier to Photoisomerization

The absence of intramolecular hydrogen bonding in thioindigo alters its ground-state energy landscape compared to indigo. Quantum chemical calculations and photophysical measurements reveal that thioindigo has a much smaller energy difference between its trans and cis isomers, allowing it to undergo reversible trans-cis photoisomerization [1]. In contrast, indigo is locked in the trans form by strong N-H···O=C hydrogen bonds, rendering it photo-inactive for switching applications.

Evidence DimensionEnergy difference between ground state trans- and cis-forms
Target Compound Data11.6 kcal/mol
Comparator Or BaselineIndigo (16.7 kcal/mol)
Quantified Difference5.1 kcal/mol lower energy barrier for thioindigo.
ConditionsCalculated for neutral molecules; supported by observable trans-cis photoisomerization under visible light.

This lower energy barrier makes thioindigo a functional core for light-driven molecular motors and photochromic memory devices, whereas generic indigo cannot be used for these optical applications.

Thermal Stability for Vacuum Deposition Workflows

For organic semiconductor applications, precursor materials must withstand high temperatures during vacuum thermal evaporation (VTE) without degrading. Thermogravimetric analysis (TGA) demonstrates that thioindigo possesses thermal stability with decomposition occurring well above typical processing temperatures [1]. This thermal robustness ensures thin film deposition without the formation of pyrolytic byproducts.

Evidence DimensionThermal Decomposition Onset
Target Compound Data~325 °C (DTG_max = 370 °C)
Comparator Or BaselineStandard organic photochromic dyes (typically degrade < 250 °C)
Quantified DifferenceMaintains structural integrity up to 325 °C.
ConditionsThermogravimetric analysis (TGA) under controlled heating.

High thermal stability allows manufacturers to process thioindigo via vacuum sublimation, a critical requirement for fabricating organic field-effect transistors (OFETs).

Active Core for Photochromic Molecular Switches

Due to its low trans-cis isomerization energy barrier (11.6 kcal/mol) and lack of intramolecular hydrogen bonding, thioindigo serves as a functional precursor for synthesizing reversible light-driven molecular switches and optical memory elements, applications where standard indigo is completely inactive [1].

Electron-Accepting Ligands in Transition Metal Complexes

Thioindigo's low first reduction potential (-0.01 V vs. SCE) allows it to form stable radical anions. This makes it a highly compatible non-innocent ligand for synthesizing advanced coordination complexes (e.g., with chromium) for magnetic and redox-active materials, a pathway restricted in indigo due to its more negative reduction potential [1].

Vacuum-Deposited Organic Field-Effect Transistors (OFETs)

Because it exhibits a thermal decomposition onset above 325 °C, thioindigo can be processed via vacuum thermal evaporation (VTE) without degradation. This thermal robustness, combined with its rigid, cross-conjugated structure, makes it a suitable p-type or ambipolar semiconductor building block for thin-film flexible electronics[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

295.9966

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2087 of 2092 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

522-75-8

Wikipedia

(2Z)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

General Manufacturing Information

Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Boice G, Patrick BO, McDonald R, Bohne C, Hicks R. Synthesis and photophysics of thioindigo diimines and related compounds. J Org Chem. 2014 Oct 3;79(19):9196-205. doi: 10.1021/jo501630f. Epub 2014 Sep 23. PubMed PMID: 25198938.
2: Ibrahim M, El-Nahass MM, Kamel MA, El-Barbary AA, Wagner BD, El-Mansy MA. On the spectroscopic analyses of thioindigo dye. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Sep;113:332-6. doi: 10.1016/j.saa.2013.05.014. Epub 2013 May 17. PubMed PMID: 23743038.
3: Lemieux RP. Photoswitching of ferroelectric liquid crystals using chiral thioindigo dopants: The development of a photochemical switch hitter. Chem Rec. 2004;3(5):288-95. PubMed PMID: 14762829.
4: Alvarado M Jr, Chianelli RC, Arrowood RM. Computational study of the structure of a sepiolite/thioindigo mayan pigment. Bioinorg Chem Appl. 2012;2012:672562. doi: 10.1155/2012/672562. Epub 2012 Nov 1. PubMed PMID: 23193386; PubMed Central PMCID: PMC3501801.
5: Vlahakis JZ, Wand MD, Lemieux RP. Photoinduced polarization inversion in a ferroelectric liquid crystal using an ambidextrous chiral thioindigo dopant. J Am Chem Soc. 2003 Jun 11;125(23):6862-3. PubMed PMID: 12783527.
6: Jacquemin D, Preat J, Wathelet V, Fontaine M, Perpète EA. Thioindigo dyes: highly accurate visible spectra with TD-DFT. J Am Chem Soc. 2006 Feb 15;128(6):2072-83. PubMed PMID: 16464110.
7: Dittmann M, Graupner FF, Maerz B, Oesterling S, de Vivie-Riedle R, Zinth W, Engelhard M, Lüttke W. Photostability of 4,4'-dihydroxythioindigo, a mimetic of indigo. Angew Chem Int Ed Engl. 2014 Jan 7;53(2):591-4. doi: 10.1002/anie.201307016. Epub 2013 Nov 26. PubMed PMID: 24282071.
8: Chatterjee M, Mondal S, Ghosh P, Kaim W, Lahiri GK. Mononuclear and Dinuclear Ruthenium Complexes of cis- and trans-Thioindigo: Geometrical and Electronic Structure Analyses. Inorg Chem. 2018 Oct 1;57(19):12187-12194. doi: 10.1021/acs.inorgchem.8b01829. Epub 2018 Sep 10. PubMed PMID: 30198711.
9: Costa AL, Gomes AC, Pereira RC, Pillinger M, Gonçalves IS, Pineiro M, Seixas de Melo JS. Interactions and Supramolecular Organization of Sulfonated Indigo and Thioindigo Dyes in Layered Hydroxide Hosts. Langmuir. 2018 Jan 9;34(1):453-464. doi: 10.1021/acs.langmuir.7b03735. Epub 2017 Dec 28. PubMed PMID: 29231742.
10: Ross DL. Photochromic Indigoids. III: A Photochromic Element Based on the cis-trans Photoisomerization of a Thioindigo Dye. Appl Opt. 1971 Mar 1;10(3):571-6. doi: 10.1364/AO.10.000571. PubMed PMID: 20094492.
11: Ghelardi E, Degano I, Colombini MP, Mazurek J, Schilling M, Learner T. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. Anal Bioanal Chem. 2015 Feb;407(5):1415-31. doi: 10.1007/s00216-014-8370-y. Epub 2014 Dec 27. PubMed PMID: 25542568.
12: Koeppe B, Römpp F. Reversible Spatial Control in Aqueous Media by Visible Light: A Thioindigo Photoswitch that is Soluble and Operates Efficiently in Water. Chemistry. 2018 Sep 25;24(54):14382-14386. doi: 10.1002/chem.201803675. Epub 2018 Sep 4. PubMed PMID: 30058151.
13: Boice GN, Garakyaraghi S, Patrick BO, Sanz CA, Castellano FN, Hicks RG. Diastereomerically Differentiated Excited State Behavior in Ruthenium(II) Hexafluoroacetylacetonate Complexes of Diphenyl Thioindigo Diimine. Inorg Chem. 2018 Feb 5;57(3):1386-1397. doi: 10.1021/acs.inorgchem.7b02803. Epub 2018 Jan 23. PubMed PMID: 29360353.
14: Baluja G, Franco JM, Murado MA. Interference of phenoxyacetic acid derivatives in the estimation of monochloroacetic acid by the thioindigo method. Arch Environ Contam Toxicol. 1973 Dec;1(4):375-80. PubMed PMID: 4781319.
15: Zavgorodniĭ IV, Vasilenko NM, Osychenko SN. [The characteristics of the health and hygienic conditions of working in the manufacture of thioindigo-based vat dyes]. Gig Tr Prof Zabol. 1992;(2):39-41. Russian. PubMed PMID: 1427303.
16: Polette-Niewold LA, Manciu FS, Torres B, Alvarado M Jr, Chianelli RR. Organic/inorganic complex pigments: ancient colors Maya Blue. J Inorg Biochem. 2007 Nov;101(11-12):1958-73. Epub 2007 Jul 18. PubMed PMID: 17761292.
17: Bressler DC, Fedorak PM. Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene. Appl Environ Microbiol. 2001 Feb;67(2):821-6. PubMed PMID: 11157249; PubMed Central PMCID: PMC92653.
18: Cordes T, Schadendorf T, Priewisch B, Rück-Braun K, Zinth W. The Hammett relationship and reactions in the excited electronic state: hemithioindigo Z/E-photoisomerization. J Phys Chem A. 2008 Jan 31;112(4):581-8. doi: 10.1021/jp077472l. Epub 2008 Jan 5. PubMed PMID: 18177026.
19: Perpète EA, Preat J, André JM, Jacquemin D. An ab initio study of the absorption spectra of indirubin, isoindigo, and related derivatives. J Phys Chem A. 2006 May 4;110(17):5629-35. PubMed PMID: 16640356.
20: Muzzall JM, Cook WL. Mutagenicity test of dyes used in cosmetics with the Salmonella/mammalian-microsome test. Mutat Res. 1979 May;67(1):1-8. PubMed PMID: 379635.

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